![molecular formula C16H13NO2S B404625 Oxazin-4-one CAS No. 73696-35-2](/img/structure/B404625.png)
Oxazin-4-one
Overview
Description
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazin-4-one is a specific type of oxazine .
Synthesis Analysis
A facile and efficient synthesis of bicyclic 1,3-oxazin-4-ones, 2,3,6,7-tetrahydrocyclopenta[e]-1,3-oxazin-4-ones and 2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-ones, has been achieved via an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This method features good yields, broad substrate scope, mild reaction conditions, and scalability .
Molecular Structure Analysis
The molecular formula of this compound is C4H3NO2 . The InChI representation is InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H . The Canonical SMILES representation is C1=CON=CC1=O .
Chemical Reactions Analysis
This compound can be synthesized through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 97.07 g/mol . It has a topological polar surface area of 38.7 Ų . It has a complexity of 137 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .
Scientific Research Applications
Synthesis of Amino Sugars and Carbohydrate Mimetics : Oxazin derivatives, such as 1,2-oxazines, have been crucial in synthesizing amino sugars and related carbohydrate mimetics. These compounds show promise as anti-inflammatory agents (Pfrengle & Reissig, 2010).
Scavenging Cellular Lipid Oxidation Products : Compounds like 4-Oxo-2-nonenal (ONE), which are products of cellular lipid oxidation, can be reacted with oxazine derivatives to form pyrrolo[2,1-b][1,3]oxazines, suggesting therapeutic applications for scavenging ONE (Amarnath & Amarnath, 2015).
Construction of Oxazepines and Oxazines : Phosphine-mediated reactions have been developed for constructing 1,4-oxazepines and 1,3-oxazines, offering routes to biologically active heterocycles (François-Endelmond et al., 2010).
Development of Antidepressants : Certain 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines have shown significant antidepressant activity, presenting a new class of antidepressants (Greenwood et al., 1975).
Inhibitors of Human Leukocyte Elastase : Thieno[2,3-d][1,3]oxazin-4-ones have been synthesized and found to inhibit human leukocyte elastase, which could be relevant in treating inflammatory diseases (Gütschow & Neumann, 1998).
Antibacterial and Antiparasitic Action : Cyclohexene-fused 1,3-oxazines have been evaluated for antibacterial and antiparasitic action, showing low cytotoxic effects and potential as new antischistosomal agents (de Brito et al., 2017).
Photochromic Applications : Oxazines displaying photochromism have been studied for their potential in industrial applications and as fluorescent molecular switches in biology (Gulati et al., 2021).
Future Directions
Future research could focus on improving the synthesis process of Oxazin-4-one and its derivatives, exploring their potential applications, and investigating their safety and environmental impact. The development of new synthetic methods could also expand the range of possible structures and properties .
Mechanism of Action
Target of Action
Oxazin-4-one, also known as 4H-benzo[d][1,3]this compound, is a heterocyclic compound with a six-membered oxazine ring fused with a benzene ring Benzoxazines, a class of compounds to which this compound belongs, have been reported to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that this compound may interact with multiple targets, including enzymes, receptors, and cellular structures involved in these biological processes.
Mode of Action
It’s worth noting that benzoxazines, including this compound, are known to inhibit interleukin-1, a key mediator of inflammation This suggests that this compound may exert its anti-inflammatory effects by interacting with and inhibiting this cytokine
Biochemical Pathways
For instance, the anti-inflammatory activity of benzoxazines may involve the inhibition of pro-inflammatory pathways mediated by interleukin-1 . Similarly, the antifungal and antibacterial activities of benzoxazines suggest that they may interfere with the biochemical pathways essential for the growth and survival of fungi and bacteria .
Result of Action
Based on the reported pharmacological activities of benzoxazines, this compound may exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines . It may also inhibit the growth of fungi and bacteria, suggesting potential antimicrobial effects
properties
IUPAC Name |
oxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKNUIVDQMARCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594067 | |
Record name | 4H-1,2-Oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73696-35-2 | |
Record name | 4H-1,2-Oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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